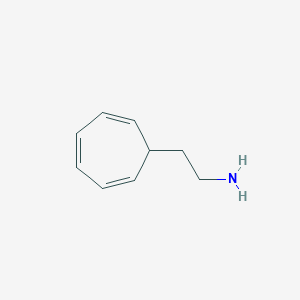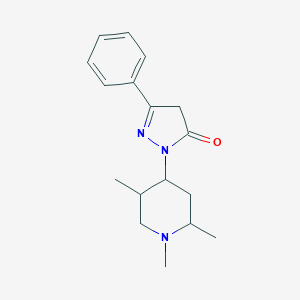
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one, also known as TRO19622, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. TRO19622 belongs to the class of pyrazolones, which are known for their anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain. 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Biochemical and Physiological Effects
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In vivo studies have shown that 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one in lab experiments include its high purity and high yield, which make it easy to obtain and use in experiments. 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one also has well-established synthesis methods and has been extensively studied in vitro and in vivo. However, the limitations of using 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one include investigating its potential therapeutic applications, exploring its potential as a chemopreventive agent, and evaluating its safety and efficacy in humans.
Synthesis Methods
The synthesis of 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one involves a series of chemical reactions that result in the formation of the pyrazolone ring. The starting material for the synthesis is 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-3-carbonitrile, which is reacted with 1,2,5-trimethylpiperidine and phenylhydrazine to form the intermediate product. The intermediate product is then treated with acetic anhydride to form 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one. The synthesis of 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one has been the subject of several scientific research studies due to its potential therapeutic applications. 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
102689-19-0 |
|---|---|
Product Name |
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one |
Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H23N3O/c1-12-11-19(3)13(2)9-16(12)20-17(21)10-15(18-20)14-7-5-4-6-8-14/h4-8,12-13,16H,9-11H2,1-3H3 |
InChI Key |
JREBIAFWXAAHMJ-UHFFFAOYSA-N |
SMILES |
CC1CC(C(CN1C)C)N2C(=O)CC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CC(C(CN1C)C)N2C(=O)CC(=N2)C3=CC=CC=C3 |
synonyms |
3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidiny l)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



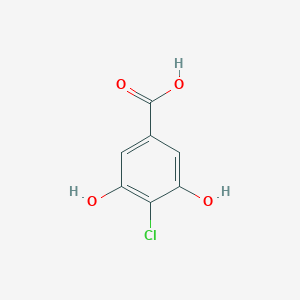
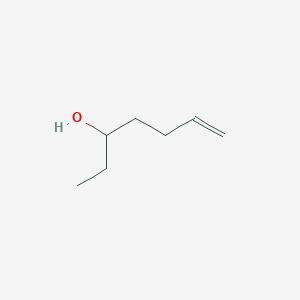


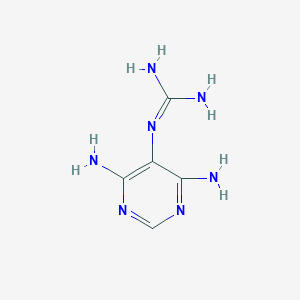
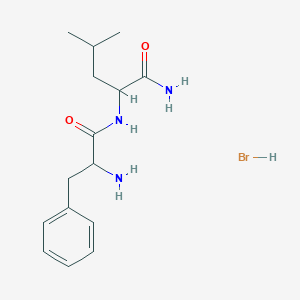
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
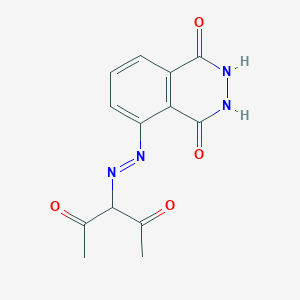
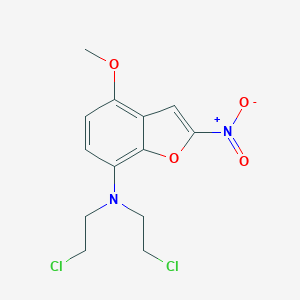
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)


